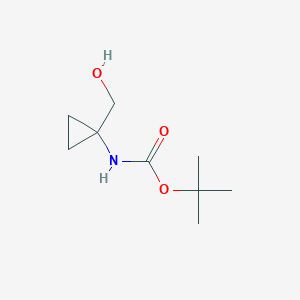

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMAZNJKNNRONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461202 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107017-73-2 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS: 107017-73-2)

Foreword: Unveiling a Versatile Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of unique structural motifs is paramount to achieving desired potency, selectivity, and metabolic stability. Among these, the cyclopropyl group has garnered significant attention for its ability to impart conformational rigidity and favorable metabolic properties to bioactive molecules.[1] This guide delves into the technical intricacies of a particularly valuable synthon bearing this moiety: tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.

With the CAS number 107017-73-2, this bifunctional molecule serves as a cornerstone for the synthesis of a diverse array of complex chemical entities. The presence of a Boc-protected amine and a primary alcohol on a cyclopropyl scaffold provides orthogonal handles for a variety of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and applications, grounded in established scientific principles and practical, field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 107017-73-2 | [2] |

| Molecular Formula | C₉H₁₇NO₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 81.0 to 85.0 °C | [3][4] |

| Boiling Point (Predicted) | 294.5 ± 9.0 °C | [3][4] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in most organic solvents. | [5] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [3][6] |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. Two prominent methods are detailed below.

Synthesis via Reduction of a Carboxylate Ester

This is a widely employed and efficient method that commences with the commercially available ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. The core of this transformation lies in the selective reduction of the ester functionality to a primary alcohol without affecting the Boc-protecting group.

Causality Behind Experimental Choices:

-

Reducing Agent: Lithium borohydride (LiBH₄) is the preferred reducing agent for this transformation. It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and exhibits excellent chemoselectivity for the reduction of esters in the presence of the more labile carbamate group. The use of a stronger reducing agent like LiAlH₄ could risk the cleavage of the Boc group.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes both the substrate and the reducing agent.

-

Work-up: The reaction is quenched with water, and the addition of anhydrous sodium sulfate serves to both remove excess water and facilitate the precipitation of inorganic salts, simplifying the subsequent filtration and purification steps.

-

Purification: Column chromatography on silica gel is a standard and effective method for isolating the pure product from any unreacted starting material and by-products.

Experimental Protocol:

-

To a solution of ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (4.31 g, 18.80 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at room temperature, slowly add a 2M solution of lithium borohydride (LiBH₄) in THF (10.34 mL, 20.68 mmol) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, an additional portion of the 2M LiBH₄ solution in THF (5 mL, 10 mmol) may be added, and stirring continued for another 6 hours.

-

Upon completion of the reaction, carefully add anhydrous sodium sulfate (Na₂SO₄, 15 g) followed by the slow addition of water (10 mL) to quench the excess reducing agent.

-

Stir the resulting suspension vigorously at room temperature for at least one hour.

-

Filter the suspension through a pad of Celite or sodium sulfate, and wash the residue thoroughly with dichloromethane (DCM).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (1:1) eluent system to afford the desired product as a white solid (2.78 g, 79% yield).[3]

Caption: Synthesis of the target compound via ester reduction.

Synthesis from Diethyl Cyclopropane-1,1-dicarboxylate

An alternative and elegant approach involves a multi-step sequence starting from the readily available diethyl cyclopropane-1,1-dicarboxylate. This pathway leverages a Curtius rearrangement, a powerful transformation for converting carboxylic acids into isocyanates, which are then trapped to form the desired carbamate.

Conceptual Workflow:

-

Monohydrolysis: Selective hydrolysis of one of the two ester groups of diethyl cyclopropane-1,1-dicarboxylate to yield the corresponding monoacid.

-

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. This is a key step in introducing the nitrogen functionality.

-

Carbamate Formation: The in situ generated isocyanate is trapped with tert-butanol to form the Boc-protected amine.

-

Ester Reduction: The remaining ester group is then reduced to the primary alcohol using a suitable reducing agent, such as lithium borohydride, as described in the previous method.

This route offers a high overall yield (around 56%) and demonstrates the versatility of classical organic reactions in constructing complex building blocks.[3]

Caption: Conceptual workflow for synthesis via Curtius rearrangement.

Applications in Advanced Synthesis

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically relevant molecules. The orthogonal nature of the Boc-protected amine and the primary alcohol allows for selective manipulation of these functional groups.

A notable application is in the synthesis of spirocyclopropanated analogues of insecticides such as Imidacloprid and Thiacloprid.[3] These modifications can significantly alter the biological activity and physicochemical properties of the parent compounds.

General Application Workflow:

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, TEMPO).

-

Deprotection of the Amine: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the primary amine.[7][8]

-

Further Functionalization: The resulting amine and carbonyl functionalities can then be engaged in a wide range of subsequent reactions, including but not limited to:

-

Reductive amination

-

Amide bond formation

-

Heterocycle synthesis

-

This strategic functional group manipulation opens the door to a vast chemical space for the exploration of novel therapeutic and agrochemical agents.

Caption: General workflow for the application of the title compound in synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

GHS Hazard Information: [2][6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Wear appropriate personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Avoid contact with skin, eyes, and clothing.[9][11] In case of contact, rinse the affected area immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[3][6] The compound is stable under recommended storage conditions.

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a Boc-protected amine and a primary alcohol on a strained cyclopropyl ring provides a platform for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, will empower researchers to fully leverage its potential in the development of novel pharmaceuticals and agrochemicals.

References

-

Autech Industry Co.,Limited. (n.d.). Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate. Retrieved from [Link]

- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

- Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

ChemBK. (2024). 1-AMINO-CYCLOPROPANEMETHANOL HYDROCHLORIDE. Retrieved from [Link]

-

ACS Publications. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

LookChem. (n.d.). (1-Aminocyclopropyl)methanol hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

National Institutes of Health. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

-

Lead Sciences. (n.d.). tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). tert-Butyl hydroxy(methyl)carbamate. PubChem. Retrieved from [Link]

-

National Institutes of Health. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 107017-73-2 [chemicalbook.com]

- 4. China CAS#107017-73-2 | Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate Manufacturers Suppliers Factory [orchid-chem.com]

- 5. chembk.com [chembk.com]

- 6. 107017-73-2|this compound|BLD Pharm [bldpharm.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. angenechemical.com [angenechemical.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of constrained molecular scaffolds is paramount for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Among these, cyclopropane-containing building blocks have garnered significant attention. This guide provides a comprehensive technical overview of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate, a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of complex chemical entities.

The molecule incorporates a rigid cyclopropyl ring, a primary alcohol, and a Boc-protected amine, offering multiple points for chemical modification. The carbamate group itself is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding, often serving as a bioisostere for amide bonds.[1] This guide will delve into the physicochemical properties, synthesis, and diverse applications of this compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid at room temperature.[2] Its key properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [3][4][5] |

| Molecular Weight | 187.24 g/mol | [3][5][6] |

| CAS Number | 107017-73-2 | [2][3][6] |

| Melting Point | 81.0 to 85.0 °C | [2][6] |

| Boiling Point (Predicted) | 294.5 ± 9.0 °C | [2][6] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 12.24 ± 0.20 | [2] |

| Appearance | White to Orange to Green powder to crystal | [2] |

Molecular Structure

The structure of this compound is characterized by a central cyclopropane ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amine on the same carbon atom. This arrangement provides a compact and rigid scaffold.

Caption: Chemical structure of this compound.

Synthesis Protocols

Several synthetic routes to this compound have been reported. A common and efficient laboratory-scale method involves the reduction of the corresponding ester, ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.[2] This approach is advantageous due to the commercial availability of the starting material and the high yield of the reaction.

Experimental Protocol: Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

This protocol describes the reduction of the ethyl ester to the primary alcohol using lithium borohydride (LiBH₄).

Rationale: Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄), offering better selectivity for the reduction of esters in the presence of other functional groups like carbamates. Tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to solvate the borohydride reagent and the starting material.

Step-by-Step Methodology:

-

Dissolution: Dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (4.31 g, 18.80 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Slowly add a 2M solution of lithium borohydride in THF (10.34 mL, 20.68 mmol) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight.[2]

-

Monitoring and Completion: Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, add an additional portion of the 2M LiBH₄ solution in THF (5 mL, 10 mmol) and continue stirring for another 6 hours.[2]

-

Quenching and Workup: Upon completion, carefully add anhydrous sodium sulfate (Na₂SO₄, 15 g) followed by water (10 mL) to the suspension to quench the excess reducing agent. Stir the resulting suspension at room temperature.

-

Filtration and Extraction: Filter the suspension through a pad of sodium sulfate. Wash the residue with dichloromethane (DCM).

-

Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate (1:1) eluent system to yield the pure this compound.[2]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a highly valuable building block in several areas of chemical research and development.

Synthesis of Bioactive Molecules

This compound is a key precursor for the synthesis of spirocyclopropanated analogues of various bioactive molecules.[2] For instance, it has been utilized in the creation of novel analogues of the insecticides Thiacloprid and Imidacloprid.[2][6] The introduction of the spirocyclopropane moiety can significantly alter the parent molecule's conformation and physicochemical properties, potentially leading to enhanced biological activity or a modified spectrum of action.

Role as a Constrained Amino Alcohol

In drug discovery, the development of conformationally restricted analogues of known pharmacophores is a common strategy to improve binding affinity and selectivity. This compound can be viewed as a constrained form of a β-amino alcohol, a structural motif present in many biologically active compounds. The cyclopropane ring restricts the rotational freedom of the molecule, which can be advantageous in locking the molecule into a bioactive conformation.

Utility as a Bifunctional Linker

The presence of a protected amine and a primary alcohol allows for orthogonal chemical transformations. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then undergo a variety of reactions such as amidation, alkylation, or sulfonylation. This bifunctionality makes it an ideal linker for connecting different molecular fragments in the construction of more complex molecules, such as kinase inhibitors or peptide mimetics.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification: The compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3][4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Handling and Storage Recommendations:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[8][9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][10] It should be kept in a dark place at room temperature.[2][4]

Conclusion

This compound is a synthetically versatile and valuable building block for medicinal chemistry and drug discovery. Its rigid cyclopropane core, combined with orthogonally reactive functional groups, provides a powerful tool for creating novel, conformationally constrained molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its successful application in the laboratory.

References

- Title: Synthesis method of (1-hydroxypent-4-en-2-yl)

-

Title: CAS#107017-73-2 | Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate Source: Autech Industry Co.,Limited URL: [Link]

-

Title: this compound | CAS No: 107017-73-2 Source: S V A K E M URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

-

Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PubMed Central (PMC) URL: [Link]

-

Title: this compound Source: Oakwood Chemical URL: [Link]

-

Title: Safety Data Sheet - tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Source: Angene Chemical URL: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 107017-73-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 107017-73-2|this compound|BLD Pharm [bldpharm.com]

- 5. :: this compound | CAS No: 107017-73-2 | SVAK Life Sciences:: [svaklifesciences.com]

- 6. China CAS#107017-73-2 | Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate Manufacturers Suppliers Factory [orchid-chem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. angenechemical.com [angenechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Physical and chemical properties of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently highlighted the pivotal role of well-characterized building blocks in the successful execution of complex synthetic campaigns. The careful selection and thorough understanding of each reagent can significantly impact reaction efficiency, impurity profiles, and ultimately, the viability of a drug discovery program. This guide is dedicated to a particularly valuable, yet often underexplored, synthetic intermediate: tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate. Its unique strained-ring system, coupled with the orthogonal protecting group strategy it embodies, presents a wealth of opportunities for the discerning medicinal chemist. Herein, we will dissect its core properties, explore its synthesis and reactivity, and provide the critical data necessary for its confident application in your research endeavors.

Molecular Overview and Physicochemical Properties

This compound, with the CAS Registry Number 107017-73-2, is a bifunctional molecule that incorporates a primary alcohol and a Boc-protected amine on a cyclopropyl scaffold. This unique arrangement offers a constrained three-dimensional structure that is increasingly sought after in modern drug design to enhance binding affinity and fine-tune physicochemical properties.

The physical and chemical properties of this compound are summarized below, providing a foundational understanding for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | White to orange to green powder to crystal | [2] |

| Melting Point | 81.0 to 85.0 °C | [3] |

| Boiling Point (Predicted) | 294.5 ± 9.0 °C | [3] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [3] |

| SMILES | CC(C)(C)OC(=O)NC1(CO)CC1 | [3] |

| InChI | InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12) | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. A prevalent and efficient method involves the reduction of the corresponding ester, ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

Experimental Protocol: Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

This protocol is based on established literature procedures and offers a reliable route to the target compound.

Materials:

-

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

-

Lithium borohydride (LiBH₄) solution (2M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

-

Silica gel for column chromatography

-

Heptane

-

Ethyl acetate

Procedure:

-

Dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1.0 eq) in anhydrous THF.

-

Slowly add a 2M solution of lithium borohydride in THF (1.1 eq) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is incomplete, an additional portion of the LiBH₄ solution (0.5 eq) can be added, and stirring continued for several hours.

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Add anhydrous sodium sulfate to the mixture and stir for an extended period (e.g., overnight) to ensure complete drying.

-

Filter the suspension through a pad of sodium sulfate, washing the residue with DCM.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a heptane/ethyl acetate mixture (e.g., 1:1) to afford the pure this compound.

Causality in Experimental Choices:

-

Choice of Reducing Agent: Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LAH), offering better chemoselectivity for the reduction of the ester in the presence of the carbamate. The Boc protecting group is generally stable to LiBH₄ under these conditions.

-

Solvent: Anhydrous THF is the solvent of choice due to its ability to dissolve the starting material and its compatibility with the reducing agent.

-

Workup: The addition of anhydrous sodium sulfate after quenching with water is a critical step to remove residual water, which can interfere with the subsequent purification and handling of the product.

An alternative synthetic route involves a multi-step process starting from N,N-dibenzyl-2-benzyloxyacetamide via a reductive cyclopropanation (a de Meijere variant of the Kulinkovich reaction). Another reported method is the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by a Curtius degradation and subsequent reduction.[3]

Caption: Synthetic route to the target compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the Boc-protected amine.

-

The Hydroxymethyl Group: The primary alcohol can undergo a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to halides for subsequent nucleophilic substitution reactions.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This allows for the selective deprotection of the amine for subsequent functionalization, such as amide bond formation or reductive amination, while other functional groups in the molecule remain intact.

The constrained cyclopropyl scaffold is of particular interest in drug design. Its rigid nature can help to lock in a specific conformation of a molecule, potentially leading to enhanced binding to a biological target. Furthermore, the introduction of a cyclopropyl ring can modulate a compound's metabolic stability and lipophilicity.

A notable application of this compound is in the synthesis of spirocyclopropanated analogues of insecticides like Imidacloprid and Thiacloprid.[4][5] This demonstrates its utility as a building block for creating complex molecular architectures with potential biological activity.

Spectroscopic and Analytical Data

Mass Spectrometry (Predicted Data)

| Adduct | m/z |

| [M+H]⁺ | 188.12813 |

| [M+Na]⁺ | 210.11007 |

| [M-H]⁻ | 186.11357 |

| [M+NH₄]⁺ | 205.15467 |

| [M+K]⁺ | 226.08401 |

| [M+H-H₂O]⁺ | 170.11811 |

Data obtained from computational predictions and can be used as a reference for experimental verification.[6]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate personal protective equipment. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, are recommended when handling this chemical.[1]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a strained cyclopropyl ring, a primary alcohol, and a Boc-protected amine provides a platform for the creation of novel and structurally complex molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity, as outlined in this guide, will empower researchers to effectively incorporate this compound into their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.

References

- CAS#107017-73-2 | Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)

- tert-Butyl carbamate - the NIST WebBook. National Institute of Standards and Technology. (URL not available)

- [1-(tert-Butoxycarbonylamino)cyclopropyl]methanol 107017-73-2 - TCI Chemicals. (URL not available)

- [1-(tert-Butoxycarbonylamino)cyclopropyl]methanol 107017-73-2 - TCI Chemicals. (URL not available)

- CAS 107017-73-2: N-Boc-1-Amino-Cyclopropanemethanol - CymitQuimica. (URL not available)

- Tert-butyl n-[1-(hydroxymethyl)

- N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem. (URL not available)

- This compound - Oakwood Chemical. (URL not available)

- 107017-73-2 | tert-Butyl (1-(hydroxymethyl)cyclopropyl)

- 2 - Supporting Inform

- [1-(tert-Butoxycarbonylamino)cyclopropyl]methanol | 107017-73-2 | TCI AMERICA. (URL not available)

- 107017-73-2|tert-Butyl (1-(hydroxymethyl)cyclopropyl)

- Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem. (URL not available)

-

Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - UKnowledge. (2020). Retrieved from [Link]

- N-boc-amine | Sigma-Aldrich. (URL not available)

- N-BOC ANILINE(3422-01-3) 1H NMR spectrum - ChemicalBook. (URL not available)

- tert-Butyl carbamate - the NIST WebBook. National Institute of Standards and Technology. (URL not available)

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 107017-73-2: N-Boc-1-Amino-Cyclopropanemethanol [cymitquimica.com]

- 3. This compound | 107017-73-2 [chemicalbook.com]

- 4. China CAS#107017-73-2 | Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate Manufacturers Suppliers Factory [orchid-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopropyl]carbamate (C9H17NO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Synthesis of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Pathways and Protocols

Introduction: The Significance of a Versatile Building Block

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is a valuable bifunctional molecule that serves as a crucial building block in the synthesis of a variety of more complex chemical entities. Its rigid cyclopropyl scaffold, combined with the orthogonally protected amine and the reactive hydroxyl group, makes it a desirable intermediate for drug discovery and development professionals. Specifically, this compound has been utilized in the creation of spirocyclopropanated analogues of insecticides like Imidacloprid and Thiacloprid.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols and a comparative analysis of the methodologies for researchers and scientists in the field.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached from two primary starting points: the functionalization of a pre-existing cyclopropane ring or the concurrent construction and functionalization of the cyclopropyl moiety. This guide will detail three prominent and effective pathways.

Pathway 1: Reduction of a Boc-Protected Cyclopropanecarboxylic Acid Derivative

This is arguably the most direct and widely employed route, leveraging the commercially available 1-aminocyclopropane-1-carboxylic acid. The strategy hinges on two key transformations: the protection of the amino group and the subsequent reduction of the carboxylic acid.

Conceptual Workflow

The logic of this pathway is straightforward: first, the nucleophilic amino group is masked with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the reduction step. The Boc group is chosen for its stability in a wide range of reaction conditions and its ease of removal under acidic conditions.[3] With the amine protected, the carboxylic acid is then selectively reduced to the primary alcohol.

Caption: Workflow for Pathway 1.

Step-by-Step Experimental Protocol

Part A: Synthesis of 1-(Boc-amino)cyclopropanecarboxylic acid [4]

-

Reaction Setup: To a solution of 1-aminocyclopropanecarboxylic acid hydrochloride (1 equivalent) in dichloromethane, add triethylamine (1.1 equivalents).

-

Boc Protection: Stir the mixture for 10 minutes, then remove the dichloromethane under reduced pressure. Dissolve the residue in a suitable solvent and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). The reaction is typically carried out at room temperature.

-

Work-up and Isolation: Upon completion (monitored by TLC), the reaction mixture is worked up by washing with aqueous acid and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-(Boc-amino)cyclopropanecarboxylic acid, which can be purified by crystallization or chromatography.

Part B: Reduction to this compound [1]

-

Reaction Setup: Dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reduction: Slowly add a 2M solution of lithium borohydride (LiBH₄) in THF (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture overnight.

-

Quenching and Work-up: Carefully add anhydrous sodium sulfate and water to the reaction mixture and stir. Filter the suspension through a pad of sodium sulfate and wash the residue with dichloromethane.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, heptane/ethyl acetate) to afford the target compound.

Data Summary

| Step | Starting Material | Key Reagents | Typical Yield |

| Boc Protection | 1-Aminocyclopropanecarboxylic acid hydrochloride | (Boc)₂O, Triethylamine | >95% |

| Reduction of Ester | Ethyl 1-(Boc-amino)cyclopropanecarboxylate | Lithium Borohydride (LiBH₄) | ~79%[1] |

Pathway 2: The Kulinkovich-de Meijere Reaction Approach

For a more convergent synthesis that constructs the cyclopropane ring, the Kulinkovich-de Meijere reaction offers a powerful alternative.[1] This method involves the titanium-mediated cyclopropanation of an amide.

Mechanistic Insight

The Kulinkovich reaction initially involves the reaction of a Grignard reagent with a titanium(IV) alkoxide to form a titanacyclopropane intermediate. This intermediate can then react with an amide to form the cyclopropylamine derivative. The de Meijere variant extends this to the synthesis of aminocyclopropanes.[5][6]

Caption: Workflow for Pathway 2.

Synthetic Protocol Overview

A three-step synthesis starting from N,N-dibenzyl-2-benzyloxyacetamide has been reported with a 40% overall yield.[1] This process begins with a reductive cyclopropanation, which is a variation of the Kulinkovich reaction.[1] Subsequent deprotection of the benzyl groups followed by Boc protection of the resulting primary amine and hydroxyl group yields the final product.

Pathway 3: Curtius Degradation of a Dicarboxylate Derivative

This pathway begins with the commercially available diethyl cyclopropane-1,1-dicarboxylate and proceeds through a series of classical organic transformations.[1]

Strategic Design

The core of this strategy is the selective transformation of one of the two ester groups. Monohydrolysis provides a carboxylic acid, which is then subjected to a Curtius degradation to install the amine functionality. The remaining ester group is then reduced to the desired alcohol.

Caption: Workflow for Pathway 3.

Process Outline

This route has been reported to provide the target molecule in a 56% overall yield.[1] The key steps involve the careful monohydrolysis of the starting diester, followed by the Curtius degradation of the resulting carboxylic acid to form an isocyanate, which is then trapped with tert-butanol to give the Boc-protected amine. The final step is the reduction of the remaining ester to the alcohol.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several viable pathways. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired overall efficiency. The reduction of a Boc-protected cyclopropanecarboxylic acid derivative stands out as a robust and high-yielding method, particularly when the starting amino acid is readily accessible. The Kulinkovich-de Meijere and Curtius degradation routes offer elegant alternatives that build the core structure, providing flexibility in substrate design. As the demand for complex molecular scaffolds in drug discovery continues to grow, the development of even more efficient and stereoselective methods for the synthesis of this and related building blocks will remain an area of active research.

References

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents.

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]

-

CAS#107017-73-2 | Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate. Available at: [Link]

-

Kulinkovich reaction - Wikipedia. Available at: [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. Available at: [Link]

-

A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids - PMC - NIH. Available at: [Link]

Sources

- 1. This compound | 107017-73-2 [chemicalbook.com]

- 2. China CAS#107017-73-2 | Tert-butyl N-(1-(hydroxymethyl)cyclopropyl)carbamate Manufacturers Suppliers Factory [orchid-chem.com]

- 3. scispace.com [scispace.com]

- 4. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate via the Kulinkovich Reaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropylamine moiety is a highly sought-after structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties. This guide provides a comprehensive technical overview of the synthesis of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate, a key building block for complex molecules, utilizing the Kulinkovich reaction. We will delve into the mechanistic intricacies of this powerful cyclopropanation method, provide a detailed, three-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering field-proven insights into the application of this important transformation.

Introduction: The Strategic Importance of the Kulinkovich Reaction in Cyclopropylamine Synthesis

The Kulinkovich reaction, first reported by Oleg Kulinkovich and his coworkers in 1989, has emerged as a powerful tool for the synthesis of cyclopropanol derivatives from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][2] A significant modification by de Meijere extended this methodology to the synthesis of cyclopropylamines from amides, further broadening its synthetic utility.[3] This reaction is particularly noteworthy for its ability to construct the sterically demanding cyclopropane ring with high efficiency.

The target molecule, this compound, is a valuable bifunctional building block. The Boc-protected amine and the primary alcohol offer orthogonal handles for further chemical elaboration, making it an ideal starting material for the synthesis of spirocyclopropanated analogues of biologically active compounds, such as the insecticides Imidacloprid and Thiacloprid.[4] The synthesis of this compound can be efficiently achieved in a three-step sequence commencing with a Kulinkovich-de Meijere reaction on a protected amino acid derivative.[4]

The Heart of the Synthesis: Unraveling the Kulinkovich-de Meijere Reaction Mechanism

The Kulinkovich-de Meijere reaction is a nuanced process involving the in situ generation of a highly reactive titanacyclopropane intermediate. Understanding the mechanism is paramount for troubleshooting and optimizing the reaction conditions.

The reaction is initiated by the reaction of a Grignard reagent, typically one possessing a β-hydrogen like ethylmagnesium bromide, with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. This leads to the formation of a dialkyltitanium species which undergoes β-hydride elimination to generate the key titanacyclopropane intermediate.[1][5]

This titanacyclopropane then reacts with the carbonyl group of the amide substrate. In the case of the de Meijere variant, the reaction with an amide leads to the formation of an oxatitanacyclopentane intermediate.[3] Unlike the reaction with esters, which proceeds via ring contraction, the poor leaving group ability of the dialkylamino group prevents this pathway. Instead, the oxatitanacyclopentane undergoes ring-opening to an iminium-titanium oxide inner salt, which subsequently cyclizes to afford the desired cyclopropylamine.[3]

Caption: Mechanism of the Kulinkovich-de Meijere Reaction.

A critical aspect of this reaction is the choice of the Grignard reagent and the titanium catalyst. While ethylmagnesium bromide is commonly used, other Grignard reagents with β-hydrogens are also effective. The stoichiometry of the titanium reagent can also influence the reaction outcome, with stoichiometric amounts often providing better yields in the de Meijere variant.[3]

Experimental Protocol: A Three-Step Pathway to the Target Molecule

The synthesis of this compound is accomplished through the following three-step sequence, starting from the readily prepared N,N-dibenzyl-2-benzyloxyacetamide.

Caption: Three-step synthesis workflow.

Step 1: Kulinkovich-de Meijere Reductive Cyclopropanation

This initial step constructs the core cyclopropane ring. The use of a benzyloxy group on the starting material is a strategic choice, as it is a stable protecting group under the reaction conditions and can be removed later.

Table 1: Reagents and Materials for Step 1

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N,N-dibenzyl-2-benzyloxyacetamide | 345.44 | (To be specified) | (To be specified) | 1.0 |

| Titanium(IV) isopropoxide | 284.22 | (To be specified) | (To be specified) | (To be specified) |

| Ethylmagnesium bromide (in THF) | (Varies with solution) | (To be specified) | (To be specified) | (To be specified) |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | (To be specified) | - | - |

| Saturated aq. NaHCO₃ solution | - | (To be specified) | - | - |

| Diethyl ether | 74.12 | (To be specified) | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | (To be specified) | - | - |

Procedure:

-

To a solution of N,N-dibenzyl-2-benzyloxyacetamide in anhydrous THF under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide at room temperature.

-

Cool the mixture to 0 °C and add a solution of ethylmagnesium bromide in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N,N-dibenzyl-1-(benzyloxymethyl)cyclopropanamine.

Step 2: Hydrogenolysis (Debenzylation)

This step removes the three benzyl protecting groups simultaneously. Catalytic hydrogenolysis is a clean and efficient method for this transformation.[6]

Table 2: Reagents and Materials for Step 2

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N,N-dibenzyl-1-(benzyloxymethyl)cyclopropanamine | 449.62 | (To be specified) | (To be specified) | 1.0 |

| Palladium on Carbon (10% Pd/C) | - | (Catalytic amount) | - | - |

| Methanol | 32.04 | (To be specified) | - | - |

| Hydrogen gas | 2.02 | (To be specified) | - | - |

Procedure:

-

Dissolve the N,N-dibenzyl-1-(benzyloxymethyl)cyclopropanamine in methanol.

-

Add a catalytic amount of 10% palladium on carbon to the solution.

-

Subject the mixture to an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(hydroxymethyl)cyclopropan-1-amine, which can often be used in the next step without further purification.

Step 3: Boc Protection

The final step involves the protection of the primary amine with the tert-butyloxycarbonyl (Boc) group, which is a standard and robust protecting group in organic synthesis.[4]

Table 3: Reagents and Materials for Step 3

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-(hydroxymethyl)cyclopropan-1-amine | 87.12 | (To be specified) | (To be specified) | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | (To be specified) | (To be specified) | (To be specified) |

| Triethylamine | 101.19 | (To be specified) | (To be specified) | (To be specified) |

| Dichloromethane (DCM) | 84.93 | (To be specified) | - | - |

| Saturated aq. NH₄Cl solution | - | (To be specified) | - | - |

| Brine | - | (To be specified) | - | - |

| Anhydrous Sodium Sulfate | 142.04 | (To be specified) | - | - |

Procedure:

-

Dissolve the crude 1-(hydroxymethyl)cyclopropan-1-amine in dichloromethane.

-

Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product, this compound.

Causality and Critical Insights

-

Choice of Starting Material: The use of N,N-dibenzyl-2-benzyloxyacetamide is advantageous as the benzyl groups are stable under the strongly basic and nucleophilic conditions of the Kulinkovich reaction and can be removed under neutral conditions via hydrogenolysis.

-

Kulinkovich Reaction Conditions: The temperature control during the addition of the Grignard reagent is crucial to control the exotherm and ensure the efficient formation of the titanacyclopropane intermediate. The stoichiometry of the reagents, particularly the Grignard reagent, should be carefully controlled to avoid side reactions.

-

Work-up Procedure: The quenching of the Kulinkovich reaction must be done carefully at low temperature to manage the exothermic reaction with unreacted Grignard reagent and titanium species.

-

Hydrogenolysis: The efficiency of the debenzylation step is highly dependent on the quality of the palladium catalyst and the efficiency of hydrogen delivery to the reaction mixture. Ensuring an inert atmosphere before introducing hydrogen is critical for safety.

-

Boc Protection: The use of a base like triethylamine is necessary to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine on the di-tert-butyl dicarbonate.

Conclusion

The synthesis of this compound via a three-step sequence involving a key Kulinkovich-de Meijere reaction is a robust and efficient method for accessing this valuable building block. This guide has provided a detailed mechanistic overview and a step-by-step experimental protocol, grounded in established literature. By understanding the underlying principles and paying close attention to the critical experimental parameters, researchers can confidently employ this methodology to advance their synthetic programs in the pursuit of novel and impactful molecules.

References

- Brackmann, F., et al. (2005). Synthesis of Spirocyclopropanated Analogues of Imidacloprid and Thiacloprid. European Journal of Organic Chemistry, 2005(3), 600-609.

- Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium(IV)

-

Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]

-

Kulinkovich reaction. Wikipedia. Available at: [Link]

-

Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. Available at: [Link]

-

Kulinkovich Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. Available at: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub: are you are robot? [sci-hub.sg]

- 4. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates [organic-chemistry.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate via Curtius Degradation

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry. The synthetic strategy hinges on a pivotal Curtius degradation of a cyclopropane carboxylic acid precursor. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, offering insights into reaction mechanisms, and emphasizing the critical safety protocols required for a successful and secure synthesis. The entire process is detailed in three main stages: synthesis of the key acid-ester precursor, the one-pot Curtius degradation to install the Boc-protected amine, and the final reduction to yield the target alcohol.

Retrosynthetic Analysis & Strategic Overview

The synthetic plan is best understood by disconnecting the target molecule. Our primary target, a 1,1-disubstituted cyclopropane, contains a Boc-protected aminomethyl group and a hydroxymethyl group. The Boc-carbamate is a classic outcome of a Curtius rearrangement trapped with tert-butanol.[1][2] This points to an isocyanate intermediate, which in turn arises from an acyl azide derived from a carboxylic acid. The hydroxymethyl group can be obtained by reducing a corresponding ester. This logic leads to a key intermediate: a cyclopropane ring bearing both a carboxylic acid group and an ester group. This intermediate can be readily prepared via the monohydrolysis of a commercially available starting material, diethyl cyclopropane-1,1-dicarboxylate.[3]

The overall forward synthetic workflow is therefore designed as a three-step sequence.

Caption: A three-step synthetic route to the target compound.

Part 1: Synthesis of the Carboxylic Acid Precursor

The journey begins with the selective saponification of one of the two ester groups of diethyl cyclopropane-1,1-dicarboxylate. This step is crucial as it differentiates the two identical functional groups, setting the stage for the subsequent Curtius degradation on the newly formed carboxylic acid.

Causality Behind Experimental Choices:

-

Stoichiometry: The use of a single equivalent of a base (e.g., potassium hydroxide) is critical for achieving mono-hydrolysis. An excess of base would lead to the formation of the dicarboxylic acid, an undesired side product.

-

Solvent System: An ethanol/water mixture is a common and effective solvent system. Ethanol ensures the miscibility of the organic ester with the aqueous base, facilitating a homogenous reaction.

-

Temperature Control: The reaction is typically performed at room temperature or with gentle heating to ensure a controlled rate of hydrolysis and prevent potential side reactions.

Experimental Protocol 1: Monohydrolysis of Diethyl cyclopropane-1,1-dicarboxylate

-

To a solution of diethyl cyclopropane-1,1-dicarboxylate (1.0 equiv.) in ethanol (approx. 4 mL per mmol of ester), add a solution of potassium hydroxide (1.0 equiv.) in water (approx. 1 mL per mmol of KOH) dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume in vacuo.

-

Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using cold 1 M HCl.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid as a crude oil, which can often be used in the next step without further purification.

Part 2: The Core Transformation: Curtius Degradation

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, proceeding through the thermal decomposition of an acyl azide to an isocyanate intermediate.[1] Modern protocols often utilize diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ from the carboxylic acid, thereby avoiding the isolation of potentially explosive acyl azide intermediates.[4]

Trapping the isocyanate intermediate with an alcohol directly yields a stable carbamate.[5] By conducting the reaction in the presence of tert-butanol, the highly desirable tert-butoxycarbonyl (Boc) protecting group is installed directly onto the newly formed amine in a single, efficient step.[1][6] This is a prime example of procedural elegance and efficiency in modern organic synthesis.

Mechanism: The One-Pot Curtius Rearrangement

The reaction is initiated by the activation of the carboxylic acid with DPPA, typically in the presence of a base like triethylamine (TEA). This forms a mixed anhydride which then undergoes nucleophilic attack by the azide ion. The resulting acyl azide is thermally unstable and rearranges, with concomitant loss of dinitrogen gas, to form the key isocyanate intermediate. The migration of the cyclopropyl group occurs with complete retention of its configuration.[4] The isocyanate is immediately trapped by the solvent, tert-butanol, to give the final Boc-protected amine.

Caption: Key stages of the one-pot Curtius rearrangement.

Safety Directive: Handling Diphenylphosphoryl Azide (DPPA)

DPPA is a toxic and potentially hazardous reagent that must be handled with appropriate care.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves. Some protocols recommend double-gloving.[2]

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Storage: Store DPPA in a tightly closed container away from heat and sources of ignition.[7]

-

Quenching: Any residual azide can be carefully quenched. While specific procedures vary, cautious addition to a suitable reducing agent solution is a common strategy. Consult institutional safety protocols.

Experimental Protocol 2: Curtius Degradation to tert-Butyl (1-(ethoxycarbonyl)cyclopropyl)carbamate

-

To a solution of 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 equiv.) in anhydrous tert-butanol (approx. 10 mL per mmol of acid), add triethylamine (1.1 equiv.).

-

Stir the solution at room temperature and add diphenylphosphoryl azide (DPPA) (1.05 equiv.) dropwise. Caution: The addition may be exothermic.

-

After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 3-5 hours, or until nitrogen evolution ceases. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and concentrate in vacuo to remove the bulk of the tert-butanol.

-

Dilute the residue with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl (1-(ethoxycarbonyl)cyclopropyl)carbamate.

Part 3: Final Reduction to Target Compound

The final step is the reduction of the ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[8] It is a potent reducing agent, capable of reducing esters, whereas milder reagents like sodium borohydride (NaBH₄) are generally ineffective.

Causality Behind Experimental Choices:

-

Reagent: LiAlH₄ is required due to the lower reactivity of esters compared to aldehydes or ketones.[9] It delivers a hydride ion to the ester carbonyl, leading to an intermediate that collapses to an aldehyde, which is then immediately reduced again to the primary alcohol.[9][10]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory, as LiAlH₄ reacts violently with protic solvents, including water and alcohols.

-

Temperature and Quenching: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm. The workup requires a careful, sequential addition of water and base (e.g., the Fieser workup) to safely quench the excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.

Experimental Protocol 3: Reduction to this compound

-

Prepare a solution of tert-butyl (1-(ethoxycarbonyl)cyclopropyl)carbamate (1.0 equiv.) in anhydrous THF (approx. 15 mL per mmol of ester) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of:

-

Water (X mL, where X = grams of LiAlH₄ used)

-

15% aqueous NaOH solution (X mL)

-

Water (3X mL)

-

-

Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.

-

Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

-

Combine the filtrate and washings, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.[3]

Data & Reagent Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. | Approx. Time | Product |

| 1 | Diethyl cyclopropane-1,1-dicarboxylate | KOH | Ethanol/Water | RT | 12-18 h | 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid |

| 2 | 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid | DPPA, TEA | tert-Butanol | 80-85 °C | 3-5 h | tert-Butyl (1-(ethoxycarbonyl)cyclopropyl)carbamate |

| 3 | tert-Butyl (1-(ethoxycarbonyl)cyclopropyl)carbamate | LiAlH₄ | Anhydrous THF | 0 °C to RT | 2-4 h | This compound |

Conclusion

The synthetic route detailed herein provides a reliable and scalable pathway to this compound. The strategy leverages a robust monohydrolysis, a modern and efficient one-pot Curtius degradation using DPPA for direct Boc-carbamate formation, and a standard LiAlH₄ reduction. By understanding the rationale behind each step and adhering strictly to the safety protocols, particularly concerning DPPA and LiAlH₄, researchers can confidently execute this synthesis to obtain a valuable chemical intermediate for applications in drug discovery and development.

References

-

Paradas, M., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at: [Link]

-

Lebel, H., & Leogane, O. (2009). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Syntheses, 86, 113-120. Available at: [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Available at: [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

-

Reddit. (2021). Curtius rearrangement with DPPA. r/Chempros. Available at: [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Available at: [Link]

-

OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol. Available at: [Link]

-

Common Organic Chemistry. (n.d.). t-Butanol. Available at: [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: DIPHENYLPHOSPHORYL AZIDE. Available at: [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Available at: [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available at: [Link]

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. This compound | 107017-73-2 [chemicalbook.com]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. t-Butanol [commonorganicchemistry.com]

- 7. gelest.com [gelest.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgosolver.com [orgosolver.com]

- 10. Khan Academy [khanacademy.org]

A Comprehensive Spectroscopic Guide to tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate for the Research Scientist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a detailed analysis of the spectroscopic data for the synthetically valuable compound, tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate. This document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented with the clarity and depth required for advanced research and development applications.

Introduction

This compound (CAS No. 107017-73-2) is a key building block in organic synthesis, particularly in the construction of complex molecules with cyclopropyl moieties. Its bifunctional nature, possessing both a protected amine and a primary alcohol, makes it a versatile intermediate in the synthesis of novel pharmaceutical agents and other bioactive compounds. Accurate and comprehensive spectroscopic characterization is paramount for its use in multi-step syntheses, ensuring purity, confirming identity, and enabling reaction monitoring. This guide provides an in-depth analysis of its characteristic spectroscopic signatures.

Chemical Structure and Properties

| Property | Value |

| Chemical Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Melting Point | 81.0 to 85.0 °C[1] |

| Appearance | White to off-white crystalline powder |

| CAS Number | 107017-73-2 |

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a multi-technique approach to elucidate its structural features. The workflow below illustrates the interplay between different spectroscopic methods to build a complete analytical profile.

Caption: A simplified proposed fragmentation pathway for the title compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The sample is typically dissolved in a solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules and other adducts. A mass range of m/z 50-500 is generally sufficient. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and authoritative reference for the characterization of this compound. The detailed analysis of NMR, IR, and MS data, grounded in established spectroscopic principles, serves as an invaluable tool for researchers in ensuring the quality and identity of this important synthetic intermediate.

References

-

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. PubChem. [Link]

-

Synthesis of tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopropyl)carbamate (12). University of Ljubljana, Faculty of Pharmacy. [Link]

-

Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-Hi. American Chemical Society. [Link]

-

Spectroscopic data of related carbamates. Supporting Information, The Royal Society of Chemistry. [Link]

-

Tert-butyl n-[1-(hydroxymethyl)cyclopropyl]carbamate Predicted MS. PubChemLite. [Link]

Sources

A Technical Guide to the Conformation and Stereochemistry of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

Abstract

Tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is a pivotal building block in modern medicinal chemistry, prized for the conformational rigidity imparted by its cyclopropane ring.[1][2] This guide provides an in-depth analysis of the molecule's stereochemical and conformational properties, which are critical determinants of its interaction with biological targets. We will dissect the structural nuances dictated by the gem-disubstituted cyclopropane core, the rotational dynamics of its functional groups, and the profound influence of intramolecular hydrogen bonding. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this scaffold in the design of novel therapeutics.

Introduction: The Strategic Value of Constrained Scaffolds

In drug discovery, the precise three-dimensional arrangement of a molecule (its conformation) is paramount for achieving high-affinity and selective binding to a biological target. Flexible molecules often pay a significant entropic penalty upon binding, as they must adopt a single, rigid "bioactive" conformation. The use of conformationally constrained scaffolds, such as the cyclopropane ring system, is a well-established strategy to mitigate this penalty by pre-organizing the molecule into a shape that is favorable for binding.[1]

This compound, with its compact and rigid cyclopropyl core, serves as an exemplary scaffold. It is frequently incorporated into drug candidates to act as a bioisostere for larger or more flexible groups, enhancing metabolic stability and locking in key pharmacophoric elements in a defined spatial orientation.[3] Understanding the subtle interplay of forces that govern its preferred 3D structure is therefore not an academic exercise, but a prerequisite for its rational application in drug design.

Molecular Structure and Stereochemistry

The Achiral Nature of the 1,1-Disubstituted Cyclopropane Core

A common point of inquiry is the chirality of this molecule. Stereochemistry is determined by the presence of stereocenters and the overall symmetry of the molecule. For a cyclopropane ring to be chiral, it must lack a plane of symmetry. In the case of this compound, the central carbon atom of the cyclopropane ring (C1) is bonded to two different substituents: a hydroxymethyl group (-CH₂OH) and a tert-butoxycarbonylamino group (-NHBoc). However, it is also bonded to two equivalent methylene groups (-CH₂-) within the ring itself.

Because the two substituents are on the same carbon atom (a gem-disubstitution pattern), a plane of symmetry can be drawn through the C1 carbon, the nitrogen, the carbonyl carbon, the oxygen of the hydroxymethyl group, and bisecting the C2-C3 bond of the cyclopropane ring. The presence of this symmetry plane renders the molecule achiral .[4][5] Consequently, it does not have enantiomers and will not rotate plane-polarized light.

Key Structural Features

The molecule comprises three key functional domains that dictate its chemical and conformational behavior:

-

The Cyclopropane Ring: A highly strained, rigid three-membered ring that severely restricts bond rotation, acting as a rigid anchor for the substituents.

-